molecular formula C26H24ClN3O2S B11631577 4-chloro-N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

4-chloro-N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide

Cat. No.: B11631577
M. Wt: 478.0 g/mol
InChI Key: ZGJKXWDQBPJFCZ-UHFFFAOYSA-N
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Description

4-chloro-N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core with various substituents, including a chloro group, a methoxypropyl group, and a thiazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide typically involves multiple steps. The starting materials often include 4-chlorobenzoyl chloride, 3-methoxypropylamine, and thioamide derivatives. The reaction conditions usually involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

4-chloro-N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide
  • 4-chloro-N-(3-methoxypropyl)-N-[(3S)-1-(2-phenylethyl)piperidin-3-yl]benzamide

Uniqueness

4-chloro-N-[(2Z)-3-(3-methoxypropyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide is unique due to its specific substituents and structural configuration. The presence of the thiazole ring and the specific arrangement of functional groups contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H24ClN3O2S

Molecular Weight

478.0 g/mol

IUPAC Name

4-chloro-N-[3-(3-methoxypropyl)-4-phenyl-2-phenylimino-1,3-thiazol-5-yl]benzamide

InChI

InChI=1S/C26H24ClN3O2S/c1-32-18-8-17-30-23(19-9-4-2-5-10-19)25(29-24(31)20-13-15-21(27)16-14-20)33-26(30)28-22-11-6-3-7-12-22/h2-7,9-16H,8,17-18H2,1H3,(H,29,31)

InChI Key

ZGJKXWDQBPJFCZ-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C(=C(SC1=NC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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